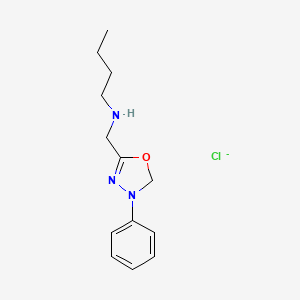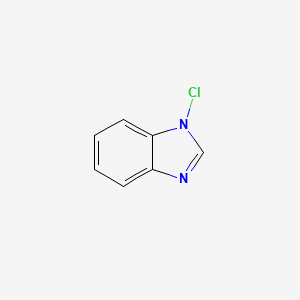
(R)-(+)-2-Chloro-6-methylcarbanilic acid, 1-butyl-3-piperidyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(+)-2-Chloro-6-methylcarbanilic acid, 1-butyl-3-piperidyl ester is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its specific chemical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-2-Chloro-6-methylcarbanilic acid, 1-butyl-3-piperidyl ester typically involves the reaction of 2-chloro-6-methylcarbanilic acid with 1-butyl-3-piperidyl ester under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pressure, and concentration to achieve consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
®-(+)-2-Chloro-6-methylcarbanilic acid, 1-butyl-3-piperidyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
®-(+)-2-Chloro-6-methylcarbanilic acid, 1-butyl-3-piperidyl ester is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Wirkmechanismus
The mechanism of action of ®-(+)-2-Chloro-6-methylcarbanilic acid, 1-butyl-3-piperidyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-(-)-2,6-Dimethylcarbanilic acid, 1-butyl-3-piperidyl ester
- N-(2-Chloro-6-methylphenyl)carbamic acid (3S)-1-butyl-3-piperidyl ester
Uniqueness
®-(+)-2-Chloro-6-methylcarbanilic acid, 1-butyl-3-piperidyl ester is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
32234-95-0 |
|---|---|
Molekularformel |
C17H25ClN2O2 |
Molekulargewicht |
324.8 g/mol |
IUPAC-Name |
[(3R)-1-butylpiperidin-3-yl] N-(2-chloro-6-methylphenyl)carbamate |
InChI |
InChI=1S/C17H25ClN2O2/c1-3-4-10-20-11-6-8-14(12-20)22-17(21)19-16-13(2)7-5-9-15(16)18/h5,7,9,14H,3-4,6,8,10-12H2,1-2H3,(H,19,21)/t14-/m1/s1 |
InChI-Schlüssel |
SUGBVZMJIRBHEZ-CQSZACIVSA-N |
Isomerische SMILES |
CCCCN1CCC[C@H](C1)OC(=O)NC2=C(C=CC=C2Cl)C |
Kanonische SMILES |
CCCCN1CCCC(C1)OC(=O)NC2=C(C=CC=C2Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Bicyclo[2.2.0]hexa-1(4),2,5-triene;piperidin-4-ol](/img/structure/B13745080.png)

